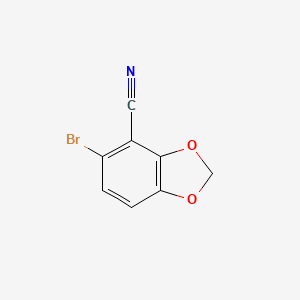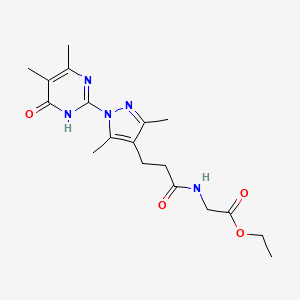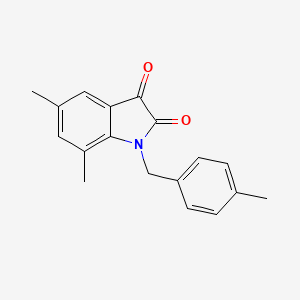
5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indoline-2,3-dione derivatives, such as 5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione, involves several steps. For instance, the reaction of isatins with 1,2-dibromoethane can afford compound 31, which can further react with NaN3 in DMF to yield 1-(4-azidoalkyl)indoline-2,3-dione . The efficiency of the synthesis can be improved by using palladium-catalyzed intramolecular amination .Molecular Structure Analysis
The molecular structure of this compound is unique and contributes to its diverse applications. The structure includes an indoline-2,3-dione core, which is a significant heterocyclic system found in natural products and drugs .Chemical Reactions Analysis
Indoline-2,3-dione derivatives can participate in various chemical reactions. For example, halogenated indoles, such as 5-iodoindole, have shown promising inhibitory activity against Mycobacterium tuberculosis DNA gyrase . This suggests that this compound could potentially exhibit similar biological activities.Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione has been synthesized and evaluated for antimicrobial properties. A study by Ramadan, Rasheed, & El Ashry (2019) found that certain derivatives of this compound showed moderate inhibitory activity against the fungus Candida albicans and Gram-positive bacteria Staphylococcus aureus.
Cytotoxic Applications
Derivatives of this compound have been investigated for their cytotoxic properties. Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines and found them to be potent cytotoxins against various cancer cell lines.
Anticonvulsant Activity
Some derivatives based on this compound have been found to exhibit anticonvulsant activity. A study by Sorokina, Alekseeva, Parshin, & Granik (2007) demonstrated the synthesis of several derivatives with potential anticonvulsant properties.
Potential Antidepressant Activity
The compound's derivatives have also been investigated for antidepressant activity. Wessels, Schwan, & Pong (1980) synthesized a derivative that showed potential antidepressant activity in mice, with a different mechanism from traditional antidepressants.
Synthesis of Heterotricyclic Compounds
It serves as a base for synthesizing various heterotricyclic compounds. Sorokina, Alekseeva, Parshin, & Granik (2007) synthesized a large group of derivatives, including pyrrolo-[3,4-b]indole and pyrrolo[3,4-b]quinoline derivatives, on the basis of pyrrolidine-2,4-dione (tetramic acid).
Synthesis of Polycyclic 1,4-Benzoquinones
The compound is used in the generation and reactions of cyclohexene diones, which are important in the synthesis of polycyclic 1,4-benzoquinones. Kanao & Oda (1984) explored this application, demonstrating its usefulness in organic synthesis.
Wirkmechanismus
It’s worth noting that indole derivatives, to which this compound belongs, are known to have significant biological activities and are prevalent in many natural products and drugs . They play a main role in cell biology and have been used for the treatment of various disorders in the human body .
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Zukünftige Richtungen
The future directions for 5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione could involve further exploration of its biological activities. Given the promising inhibitory activity of related compounds against Mycobacterium tuberculosis , it would be interesting to investigate the potential of this compound as a novel antimicrobial agent. Additionally, the development of more efficient synthesis methods could also be a valuable area of future research .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione are not yet fully understood. Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology
Cellular Effects
The cellular effects of this compound are also not well-studied. Indole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
5,7-dimethyl-1-[(4-methylphenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-11-4-6-14(7-5-11)10-19-16-13(3)8-12(2)9-15(16)17(20)18(19)21/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEDXPVYCIWLBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3C(=O)C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide](/img/structure/B2707471.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2707472.png)
![(E)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2707474.png)
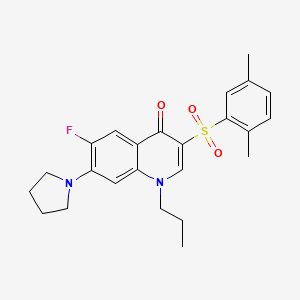
![2-ethyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide](/img/structure/B2707478.png)
![Ethyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2707479.png)
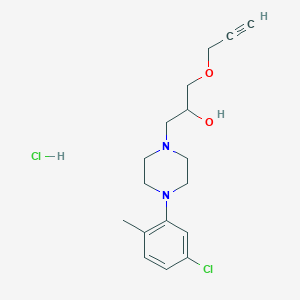
![2-(3,4-dimethoxyphenyl)-5-methyl-7-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2707482.png)
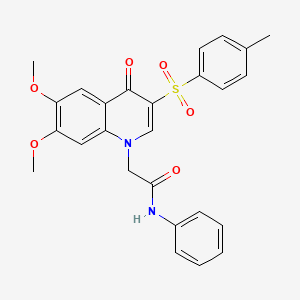
![2,5-Dimethyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B2707484.png)

